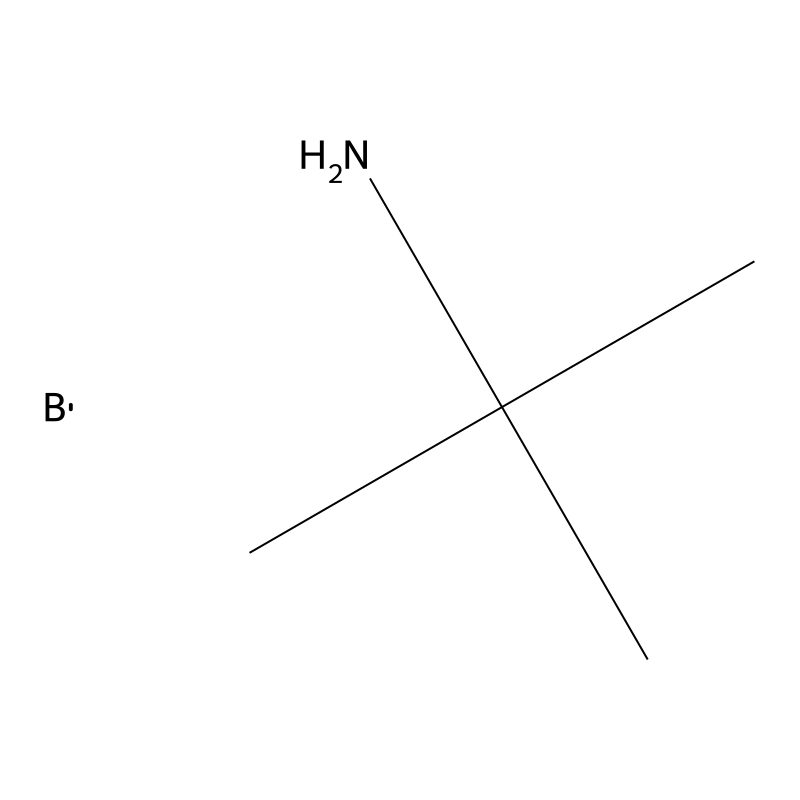tert-Butylamine borane

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Stereoselective Reduction:
One of the most significant applications of tert-butylamine borane is its ability to perform stereoselective reductions. This means it can selectively convert specific functional groups in a molecule while leaving others untouched. This characteristic is particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
For example, a study published in the Journal of the American Chemical Society demonstrates the use of tert-butylamine borane in the stereoselective reduction of a steroidal ketone, a crucial step in the synthesis of several biologically active steroids [].
Co-reducing Agent:
Tert-butylamine borane acts as a potent co-reducing agent alongside other reducing agents in various synthetic reactions. This combined approach often leads to the formation of desired products with improved yields and efficiency.
Research published in Inorganic Chemistry showcases its role as a co-reducing agent in the synthesis of copper (I) oxide nanoparticles, diphosphine-protected gold nanoclusters, and 4-acetoxycinnamyl alcohols [].
Paper Restoration:
Beyond organic synthesis, tert-butylamine borane exhibits promising applications in the field of paper restoration. Its mild reducing properties make it suitable for selectively reducing oxidized functional groups present in degraded cellulose, the main component of paper. This process helps restore the paper's original whiteness and potentially improve its longevity.
A study published in Restaurator, the International Journal for the Preservation of Cultural Heritage, explores the use of tert-butylamine borane in the bleaching of paper, highlighting its effectiveness in restoring the visual appearance of aged printed materials.
E-4 Process in Photography:
Historically, tert-butylamine borane played a vital role in the E-4 process of black and white film development. This step, known as the chemical brightening stage, involved the reduction of silver halide grains in the photographic emulsion, leading to the formation of the final image [].
Tert-Butylamine borane is a chemical compound formed from the reaction of tert-butylamine and borane. It is classified as an amine borane complex, characterized by its molecular formula . This compound is typically a colorless solid and is recognized for its utility in organic synthesis and as a reducing agent. Its structure consists of a tert-butyl group attached to a borane unit, which imparts unique reactivity and properties compared to other amine boranes.
TBAB is a toxic compound and should be handled with appropriate safety precautions. It is classified as acutely toxic upon ingestion, inhalation, or dermal contact []. It also causes skin and eye irritation [].
Here are some safety measures to consider when working with TBAB:
- Wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
- Handle the compound in a well-ventilated area.
- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.
- Store the compound in a cool, dry place under inert atmosphere.
- Dispose of waste according to proper regulations.
- Reduction Reactions: It acts as a reducing agent in organic synthesis, capable of reducing carbonyl compounds to alcohols.
- Lewis Acid-Base Interactions: The compound can form adducts with Lewis acids, facilitating various catalytic processes .
- Decomposition: Under certain conditions, tert-butylamine borane can decompose to release hydrogen gas, making it of interest for hydrogen storage applications .
Several methods exist for synthesizing tert-butylamine borane:
- Direct Reaction: The most common method involves the direct reaction between tert-butylamine hydrochloride and sodium tetraborohydride. This process yields the amine borane complex through a Lewis acid-base interaction .
- Hydrolysis of Boron Compounds: Another method involves hydrolyzing certain boron compounds in the presence of tert-butylamine to produce the desired amine borane.
- Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and purity while minimizing environmental impact.
Tert-Butylamine borane finds applications across various fields:
- Organic Synthesis: It serves as a reducing agent in synthesizing alcohols and other organic compounds.
- Material Science: The compound has been used in the conservation of paper materials, where it helps stabilize and brighten treated samples .
- Hydrogen Storage: Due to its ability to release hydrogen upon decomposition, it is explored for potential use in hydrogen storage systems.
Interaction studies involving tert-butylamine borane primarily focus on its reactivity with other chemical species. These studies indicate that it can effectively neutralize acidic functions, which has implications for its use in various chemical processes . Additionally, its ability to form stable adducts with Lewis acids suggests potential applications in catalysis.
Tert-butylamine borane can be compared with several similar compounds, highlighting its unique properties:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Dimethylamine borane | More volatile; used primarily in gas-phase reactions. | |
| Trimethylamine borane | Higher stability; often used in polymer chemistry. | |
| Ethylamine borane | Less steric hindrance; different reactivity profile. |
Tert-butylamine borane stands out due to its bulky tert-butyl group, which influences its steric properties and reactivity compared to smaller amine boranes. This bulkiness often results in enhanced selectivity in reactions and makes it particularly useful in specific synthetic pathways.
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (34.29%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (65.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (66.43%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Acute Toxic;Irritant;Environmental Hazard
Other CAS
Wikipedia
Tert-Butylamine borane







